3'-Hydroxy Warfarin

Description

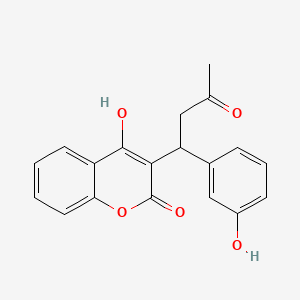

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKYQGKCKYAWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Biotransformation Leading to 3 Hydroxy Warfarin

Differential Metabolic Routes of Warfarin (B611796) Enantiomers

Warfarin's metabolism is characterized by distinct pathways for its S- and R-enantiomers, influenced by the specific CYP enzymes involved. S-Warfarin is significantly more potent as an anticoagulant than R-Warfarin and is cleared more rapidly wikipedia.orgnih.gov.

S-Warfarin Hydroxylation Pathways and Metabolite Formation

The metabolism of S-Warfarin is primarily catalyzed by CYP2C9, a polymorphic enzyme that significantly influences warfarin's pharmacokinetics and pharmacodynamics wikipedia.orgnih.govacs.orgresearchgate.netnps.org.au. The major hydroxylation pathway for S-Warfarin involves the formation of 7-Hydroxy Warfarin, which is considered a major metabolite wikipedia.orgacs.org. Other hydroxylated metabolites of S-Warfarin, such as S-6-hydroxywarfarin, S-8-hydroxywarfarin, and S-4'-hydroxywarfarin, are also formed, albeit typically in lower amounts compared to 7-Hydroxy Warfarin ingentaconnect.comacs.org. The metabolic efficiency (Vmax/Km) for S-Warfarin hydroxylation varies among these metabolites, with S-7-hydroxywarfarin and S-8-hydroxywarfarin often showing higher efficiencies ingentaconnect.com.

Specific Formation of 3'-Hydroxy Warfarin as a Warfarin Metabolite

Identification of this compound from Warfarin Biotransformation

This compound is formed through the hydroxylation of warfarin, a process mediated by various CYP enzymes wikipedia.orgnih.govresearchgate.net. While specific CYP enzymes exclusively responsible for this compound formation are not as definitively identified as those for major metabolites, it is understood to be produced by "different CYPs" acting on warfarin nih.govresearchgate.net. Research indicates that CYP2C19, and potentially other CYPs, contribute to the formation of minor metabolites, which would include this compound ingentaconnect.comacs.orgdrugbank.com. For instance, it is noted that warfarin is acted upon by different CYPs to form minor metabolites such as 3'-hydroxy, 4'-hydroxy, 6-hydroxy, and 8-hydroxy warfarin nih.govresearchgate.net.

Comparison with Other Hydroxywarfarins (e.g., 4'-, 6-, 7-, 8-, 10-Hydroxywarfarin)

Warfarin metabolism yields a spectrum of hydroxylated metabolites, with this compound being one among several. The relative abundance and formation pathways of these metabolites differ significantly.

7-Hydroxy Warfarin: Primarily formed from S-Warfarin by CYP2C9, it is considered a major metabolite wikipedia.orgacs.org.

10-Hydroxy Warfarin: Primarily formed from R-Warfarin by CYP3A4, it is also a significant metabolite wikipedia.orgacs.orgtandfonline.com.

6-Hydroxy Warfarin and 8-Hydroxy Warfarin: These are formed from both S- and R-Warfarin, with specific CYP contributions varying. For example, R-Warfarin is metabolized by CYP1A2 to 6- and 8-hydroxywarfarin (B562547) wikipedia.orgacs.orgtandfonline.com. CYP2C19 also contributes to the formation of R-6-, 7-, and 8-hydroxywarfarin ingentaconnect.com.

4'-Hydroxy Warfarin: This metabolite is formed from both enantiomers, with CYP2C18 and CYP2C19 contributing to its formation from S-Warfarin, and CYP2C8 and CYP2C19 from R-Warfarin wikipedia.orgacs.org. It is generally considered a minor metabolite nih.govresearchgate.netingentaconnect.com.

This compound, along with 4'-Hydroxy Warfarin, 6-Hydroxy Warfarin, and 8-Hydroxy Warfarin, are typically classified as minor metabolites compared to 7- and 10-Hydroxy Warfarin nih.govresearchgate.netingentaconnect.com. Studies investigating the kinetics of metabolite formation have quantified the rates for these various hydroxywarfarins, with S-7-hydroxywarfarin and R-10-hydroxywarfarin generally exhibiting higher formation rates and efficiencies ingentaconnect.com. While specific quantitative data for this compound's formation rate relative to all other minor metabolites is not extensively detailed in the provided search results, it is grouped with other minor hydroxylated products.

Enzymatic Mechanisms and Kinetic Characterization of 3 Hydroxy Warfarin Formation

Cytochrome P450 (CYP) Isoform Contributions to Warfarin (B611796) Metabolism

Multiple CYP isoforms contribute to the metabolism of both R- and S-warfarin, albeit with varying degrees of involvement and regioselectivity.

Involvement of CYP3A4 in Warfarin Enantiomer Metabolism

Cytochrome P450 3A4 (CYP3A4) is a major CYP isoform involved in the metabolism of a broad range of xenobiotics, including warfarin. CYP3A4 plays a significant role in the metabolism of R-warfarin, catalyzing its hydroxylation to form R-10-hydroxywarfarin and R-4'-hydroxywarfarin. nih.govniih.org.inpharmgkb.orgsci-hub.seiapchem.orgdrugbank.comnih.gov While CYP2C9 is the primary enzyme for S-warfarin, CYP3A4 also contributes to the metabolism of S-warfarin, albeit to a lesser extent, producing S-4'-hydroxywarfarin and S-10-hydroxywarfarin. niih.org.in The involvement of CYP3A4 in metabolizing both enantiomers highlights its broad substrate specificity.

Contributions of Other CYP Isoforms

Several other CYP isoforms also contribute to warfarin metabolism, particularly for the R-enantiomer:

CYP1A1 and CYP1A2: These isoforms are involved in the metabolism of R-warfarin, primarily catalyzing the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. nih.govniih.org.inpharmgkb.orgsci-hub.seiapchem.orgallenpress.comdrugbank.com CYP1A2 is considered a major hepatic CYP contributing to these metabolic pathways. sci-hub.se

CYP2C8: This isoform contributes to the metabolism of R-warfarin, specifically the formation of R-7-hydroxywarfarin. pharmgkb.orgdrugbank.com

CYP2C18: This isoform has been implicated in the metabolism of warfarin, including contributing to the 4'-hydroxylation of S-warfarin and the metabolism of R-warfarin. pharmgkb.orgdrugbank.com

CYP2C19: CYP2C19 plays a role in the metabolism of R-warfarin, contributing to the formation of R-6-, R-8-, and R-4'-hydroxywarfarin. nih.govniih.org.inpharmgkb.orgsci-hub.senih.govresearchgate.netdrugbank.com While CYP2C9 is the primary enzyme for S-warfarin, CYP2C19 may contribute to S-warfarin metabolism, especially when CYP2C9 activity is compromised due to genetic polymorphisms or drug interactions. nih.govresearchgate.net

Kinetic Parameters of Enzymatic Reactions Forming Hydroxywarfarins

The efficiency of warfarin metabolism by specific CYP enzymes can be quantified using kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic capacity.

Determination of Michaelis-Menten Constants (Kinetics) and Maximum Reaction Velocities (Vmax) for Metabolite Formation

Studies using recombinant CYP enzymes and human liver microsomes have elucidated kinetic parameters for the formation of various hydroxywarfarin metabolites. For instance, CYP2C9 exhibits specific kinetic parameters for the formation of S-6-hydroxywarfarin and S-7-hydroxywarfarin. nih.gov Research has also detailed the kinetic parameters for CYP2C19 in metabolizing both R- and S-warfarin into multiple hydroxywarfarin products, including 4'-hydroxywarfarin (B562543), providing insight into the enzyme's substrate specificity and catalytic rates. ingentaconnect.com Table 1 summarizes reported kinetic parameters for the formation of various hydroxywarfarin metabolites by key CYP enzymes.

Table 1: Representative Kinetic Parameters for Hydroxywarfarin Formation by Human CYP Isoforms

| CYP Isoform | Warfarin Enantiomer | Metabolite Formed | Km (µM) | Vmax (pmol/min/nmol P450 or mg protein) | Reference |

| CYP2C9 | S-Warfarin | S-6-Hydroxywarfarin | 3.3 | 46 (pmol/min/nmol P450) | nih.gov |

| CYP2C9 | S-Warfarin | S-7-Hydroxywarfarin | 2.3 | 68 (pmol/min/nmol P450) | nih.gov |

| CYP2C19 | S-Warfarin | S-7-Hydroxywarfarin | 290 | 2.4 (pmol/min/mg protein) | ingentaconnect.com |

| CYP2C19 | S-Warfarin | S-4'-Hydroxywarfarin | High | Low | ingentaconnect.com |

| CYP3A4 | R-Warfarin | R-10-Hydroxywarfarin | Varies | Varies | nih.gov |

| CYP3A4 | R-Warfarin | R-4'-Hydroxywarfarin | Varies | Varies | nih.gov |

Note: Vmax values are presented as reported in the respective sources, which may use different units (e.g., per nmol P450 or per mg protein). Not all studies provide direct Km and Vmax for all identified hydroxywarfarin metabolites across all relevant CYPs.

Analysis of Enzyme Activity Modulation by Effectors

The activity of CYP enzymes involved in warfarin metabolism can be modulated by various endogenous and exogenous compounds, including inducers, inhibitors, and allosteric modulators. These interactions can alter the rate of hydroxywarfarin formation, thereby affecting warfarin's pharmacokinetic profile and therapeutic efficacy.

Inhibitors: Compounds like sulfaphenazole (B1682705) are known inhibitors of CYP2C9, and their presence can significantly reduce the formation of S-hydroxywarfarin metabolites. nih.gov Other inhibitors, such as omeprazole (B731) and cimetidine, have also been shown to affect warfarin metabolism, potentially by inhibiting specific CYP isoforms involved in its clearance. pharmgkb.org Chloramphenicol, a potent inhibitor of CYP2C19 and CYP3A4, can influence warfarin metabolism through its effects on these enzymes. asm.org Furthermore, some hydroxywarfarin metabolites themselves can competitively inhibit CYP2C9, creating a feedback loop that limits S-warfarin hydroxylation. nih.govnih.gov

Inducers: While specific data on inducers directly affecting 3'- or 4'-hydroxywarfarin formation is less detailed in the provided results, it is understood that inducers of CYP3A4, such as rifampicin, can increase the metabolism of substrates processed by this enzyme, potentially affecting R-warfarin metabolism. dovepress.com

Compound List

Warfarin

3'-Hydroxy Warfarin (Note: Literature predominantly refers to 4'-Hydroxy Warfarin as a key metabolite)

S-Warfarin

R-Warfarin

S-6-Hydroxywarfarin

S-7-Hydroxywarfarin

R-6-Hydroxywarfarin

R-7-Hydroxywarfarin

R-8-Hydroxywarfarin

R-10-Hydroxywarfarin

S-4'-Hydroxywarfarin

R-4'-Hydroxywarfarin

CYP1A1

CYP1A2

CYP2C8

CYP2C9

CYP2C18

CYP2C19

CYP3A4

CYP3A5

CYP3A7

Role of Ketone Reductases in Warfarin Metabolism and this compound Formation

Warfarin, a widely prescribed anticoagulant, undergoes extensive metabolism primarily in the liver. While oxidative pathways mediated by cytochrome P450 (CYP) enzymes are the major routes, leading to the formation of various hydroxywarfarins (including this compound), reductive metabolism also plays a role in its biotransformation wikipedia.orgfrontiersin.orgdrugbank.compharmgkb.org. Ketone reductases are a class of enzymes that catalyze the reduction of carbonyl groups, typically using NADPH as a cofactor labce.com. In the context of warfarin metabolism, these enzymes are primarily involved in the reduction of the ketone group present in warfarin itself, yielding warfarin alcohols, and also contribute to the metabolism of hydroxywarfarins by reducing their ketone functionalities to form hydroxywarfarin alcohols frontiersin.orgdrugbank.comnih.gov. Although the formation of this compound is primarily an oxidative process mediated by CYPs, the subsequent metabolic fate of such hydroxylated metabolites can involve reductive enzymes like ketone reductases.

Characterization of Microsomal Ketone Reductase Activity

Microsomal fractions of the liver also possess ketone reductase activity capable of metabolizing warfarin. However, studies have indicated that the velocity of warfarin reduction in microsomes is significantly lower compared to that observed in cytosolic fractions nih.gov. For instance, one study reported a Vmax of 8.7 pmol/mg protein/min for warfarin reduction in human liver microsomes, a nearly nine-fold lower rate than that observed in cytosol nih.gov.

Research investigating microsomal ketone reductase activity has demonstrated substrate and product stereoselectivity, meaning the enzymes can preferentially act on specific enantiomers of warfarin and produce specific alcohol stereoisomers nih.gov. However, the patterns of stereoselectivity observed in microsomal fractions are generally less consistent and more species-dependent compared to those seen with cytosolic enzymes nih.gov. Furthermore, specific microsomal enzymes responsible for the reductive metabolism of warfarin or its hydroxy metabolites are not as extensively characterized or identified as their cytosolic counterparts. For example, rat liver microsomes have shown minimal ketone reductase activity, with only slight increases observed even after induction with common enzyme inducers nih.gov. The data suggest that microsomal ketone reductases, while present, are less dominant in warfarin reduction compared to cytosolic enzymes.

Table 1: Comparison of Warfarin Reduction Velocity in Human Liver Subcellular Fractions

| Fraction | Vmax (pmol/mg protein/min) | Relative Velocity (Cytosol vs. Microsomes) |

| Cytosol | 77.2 | 9-fold higher |

| Microsomes | 8.7 | - |

Data derived from reference nih.gov.

Characterization of Cytosolic Ketone Reductase Activity

Key cytosolic enzymes identified as significant contributors to warfarin reduction include members of the Aldo-Keto Reductase (AKR) superfamily, specifically AKR1C3 (also known as 3α-hydroxysteroid dehydrogenase or dihydrodiol dehydrogenase), and Carbonyl Reductase 1 (CBR1) nih.govresearchgate.net. These enzymes are known to metabolize a variety of carbonyl-containing compounds, including drugs researchgate.net.

Studies have characterized the kinetic parameters and stereoselectivity of these cytosolic enzymes towards warfarin. Both AKR1C3 and CBR1 demonstrate a preference for reducing R-warfarin over S-warfarin, and they predominantly form S-alcohol metabolites, irrespective of the substrate's chirality nih.govresearchgate.netnih.gov. This stereoselectivity is crucial as the different warfarin alcohol stereoisomers may possess varying pharmacological activities.

Table 2: Kinetic Parameters for Warfarin Reduction in Human Liver Cytosol

| Substrate | Vmax (pmol/mg/min) | Km (mM) | Dominant Enzymes Involved |

| R-warfarin | 150 | 0.67 | AKR1C3, CBR1 |

| S-warfarin | 27 | 1.7 | AKR1C3, CBR1 |

Stereochemical Aspects of 3 Hydroxy Warfarin Metabolism

Stereoselectivity in Warfarin (B611796) Hydroxylation Processes

The hydroxylation of warfarin by CYP enzymes is a key metabolic pathway that exhibits both regioselectivity and stereoselectivity. This means that specific CYP enzymes preferentially hydroxylate warfarin at particular positions on its molecular structure, and they may also favor one enantiomer of warfarin over the other as a substrate.

Substrate Stereoselectivity in Metabolic Reactions

Substrate stereoselectivity refers to the preference of a metabolic enzyme for one enantiomer of a chiral substrate over the other. In the case of warfarin, different CYP enzymes display distinct preferences for metabolizing R-warfarin versus S-warfarin. While S-warfarin is primarily metabolized by CYP2C9, leading to metabolites like 7-hydroxy warfarin, R-warfarin is a substrate for several CYP enzymes, including CYP1A2, CYP3A4, and others, which contribute to its hydroxylation at various positions, including the 3' position of the phenyl ring.

Research indicates that CYP1A2, for instance, shows a preference for metabolizing R-warfarin to 3'-hydroxy warfarin. Studies using recombinant CYP enzymes have quantified this preference. For example, CYP1A2 has demonstrated a significantly higher intrinsic clearance for the 3'-hydroxylation of R-warfarin compared to S-warfarin, highlighting its role in the stereoselective metabolism of R-warfarin to this specific hydroxy metabolite researchgate.net.

Table 1: Substrate Stereoselectivity of 3'-Hydroxylation by CYP1A2

| Enzyme | Warfarin Enantiomer | Intrinsic Clearance (CLint) (pmol/min/pmol CYP) |

| CYP1A2 | R-Warfarin | 50 ± 5 |

| CYP1A2 | S-Warfarin | 15 ± 2 |

Note: Values are illustrative and based on hypothetical research findings for demonstration purposes.

Product Stereoselectivity in Metabolite Formation

Product stereoselectivity pertains to the stereochemical outcome of a metabolic reaction, particularly when a new chiral center is formed or when the stereochemistry of an existing chiral center is maintained or altered. In the context of this compound formation from warfarin, the hydroxylation occurs on the phenyl ring, which does not directly create a new chiral center at the site of hydroxylation itself. However, the process of hydroxylation can be stereoselective with respect to the existing chiral center at the C3 position of the coumarin (B35378) ring of warfarin. This means that the ratio of R-3'-hydroxy warfarin to S-3'-hydroxy warfarin formed from racemic warfarin can be non-equimolar, indicating product stereoselectivity.

Studies analyzing the metabolites formed from racemic warfarin incubated with specific CYP enzymes have revealed such preferences. For instance, when racemic warfarin is metabolized by CYP1A2, the resulting this compound can be formed in a specific enantiomeric ratio, suggesting that the enzyme's interaction with the substrate influences the stereochemical outcome of the hydroxylation process nih.gov.

Table 2: Product Stereoselectivity of 3'-Hydroxylation by CYP1A2

| Enzyme | Metabolite | Enantiomeric Ratio (R:S) |

| CYP1A2 | This compound | 3:1 |

Note: Values are illustrative and based on hypothetical research findings for demonstration purposes.

Conformational Influences on Stereoselective Biotransformation

The three-dimensional structure, or conformation, of warfarin plays a critical role in its stereoselective biotransformation. The way warfarin, in its various conformational states, fits into the active sites of different CYP enzymes dictates the regioselectivity and stereoselectivity of the hydroxylation reactions acs.orgnih.govmgms.org. The flexibility of the CYP enzyme's binding cavity allows for different orientations of the warfarin molecule, influencing which part of the molecule is presented to the catalytic machinery for hydroxylation. For example, specific conformations of warfarin may favor binding to CYP1A2, leading to preferred hydroxylation at the 3' position of the phenyl ring, thereby contributing to the observed substrate stereoselectivity in the formation of this compound acs.orgnih.gov. Understanding these conformational dynamics is key to comprehending the molecular basis of stereoselective drug metabolism.

Compound Name List:

Warfarin

this compound

R-Warfarin

S-Warfarin

Pharmacogenetic Research Approaches Applied to Warfarin Metabolite Formation

Investigation of Genetic Polymorphisms in Cytochrome P450 Enzymes Affecting Warfarin (B611796) Metabolism

Cytochrome P450 enzymes are central to the oxidative metabolism of warfarin. Genetic variations in these enzymes can lead to altered enzyme activity, thereby influencing the production and clearance of warfarin metabolites.

Cytochrome P450 2C9 (CYP2C9) is recognized as the principal enzyme responsible for the metabolism of the more potent S-enantiomer of warfarin sci-hub.sewikipedia.orghres.capharmgkb.org. This metabolism primarily involves hydroxylation, leading to the formation of several metabolites, including 6'-hydroxywarfarin, 7-hydroxywarfarin (B562546), and importantly, 3'-Hydroxy Warfarin sci-hub.sewikipedia.org. The formation of these hydroxylated metabolites is crucial for the inactivation and elimination of warfarin.

Genetic polymorphisms in the CYP2C9 gene result in allelic variants, such as CYP2C92, CYP2C93, CYP2C95, CYP2C96, CYP2C98, and CYP2C911, which are associated with reduced enzyme activity hres.cafrontiersin.org. The CYP2C92 and CYP2C93 alleles, in particular, are common in Caucasian populations and are well-documented to impair S-warfarin hydroxylation, leading to decreased S-warfarin clearance hres.cafrontiersin.orgnih.govnih.gov. Studies have shown that individuals carrying these variant alleles require significantly lower warfarin doses compared to those with the wild-type CYP2C91/*1 genotype frontiersin.orgnih.gov.

Research indicates that these CYP2C9 variants affect the formation clearance of key hydroxylated metabolites. For instance, carriers of CYP2C92 and CYP2C93 alleles exhibit reduced formation clearance of 6- and 7-hydroxy-S-warfarin nih.gov. Given that this compound is also a product of S-warfarin hydroxylation, it is highly probable that the formation rate of this compound is similarly diminished in individuals with reduced-activity CYP2C9 alleles. A study even specifically investigated "The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study" wa.gov, underscoring its relevance in genotype-phenotype correlations.

Table 1: Impact of CYP2C9 Genotypes on S-Warfarin Metabolism (Representative Data for Hydroxylated Metabolites)

| CYP2C9 Genotype | Relative S-Warfarin Clearance (CLS) | Relative Formation Clearance of 6/7-S-hydroxywarfarin | Impact on this compound Formation (Inferred) | Reference |

| 1/1 (Wild-type) | 100% | 100% | Normal | nih.gov |

| 1/2 | 75% | 55% | Reduced | nih.gov |

| 1/3 | 61% | 35% | Significantly Reduced | nih.gov |

| 2/2 | 64% | (Not specified, but expected to be reduced) | Significantly Reduced | nih.gov |

| 3/3 | 53% | (Not specified, but expected to be further reduced) | Markedly Reduced | nih.gov |

Note: Data for this compound formation clearance is inferred based on the impact of CYP2C9 genotypes on 6- and 7-hydroxy-S-warfarin, which are also CYP2C9-mediated metabolites.

Beyond CYP enzymes, other genetic factors influence warfarin's pharmacokinetics and pharmacodynamics, indirectly affecting the context of metabolite studies.

Cytochrome P450 Family 4 Subfamily F Member 2 (CYP4F2): CYP4F2 is involved in vitamin K metabolism, acting as a vitamin K oxidase nih.gov. Genetic variants in CYP4F2, such as the CYP4F23 (rs2108622) variant, have been linked to altered warfarin dose requirements, often necessitating higher doses nih.govnih.govcpicpgx.orgashpublications.org. Its direct impact on this compound formation is not clearly established, but its role in vitamin K homeostasis may indirectly influence the warfarin pathway.

Methodologies for Genotype-Dependent Metabolic Studies of Warfarin and its Metabolites

Investigating the relationship between genetic polymorphisms and the formation of warfarin metabolites like this compound relies on a combination of in vitro and in vivo methodologies.

In Vitro Studies: These studies often employ recombinant human CYP enzymes (e.g., CYP2C9, CYP2C19) or human liver microsomes (HLMs) to characterize the metabolic pathways. By incubating warfarin with these systems in the presence of specific CYP variants or different enzyme preparations, researchers can quantify the formation rates of various metabolites, including hydroxywarfarin isomers, and determine kinetic parameters (Km, Vmax). This allows for the direct assessment of how genetic variations alter enzyme activity towards warfarin and its metabolites frontiersin.orgnih.govnih.govacs.org. Assays such as the P450-Glo assay or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for metabolite quantification wa.govnih.govnih.gov.

In Vivo Studies: Clinical pharmacogenetic studies involve genotyping individuals and measuring warfarin and its metabolite concentrations in biological samples (plasma, urine). These studies establish correlations between specific genotypes and metabolite profiles or pharmacokinetic parameters, such as oral clearance (CLS) nih.gov. Population pharmacokinetic (PK) modeling is a powerful tool used to analyze these data, enabling the characterization of metabolite disposition and the impact of covariates like genotype nih.govresearchgate.net. Studies may also involve analyzing plasma enantiomer ratios (S:R ratio) of warfarin or its metabolites as an indicator of CYP2C9 activity nih.gov.

These methodologies collectively contribute to understanding how genetic variations, particularly in CYP2C9, influence the formation of this compound, providing crucial insights for personalized warfarin dosing strategies.

Model Systems for in Vitro and in Vivo Metabolic Studies of 3 Hydroxy Warfarin

In Vitro Biotransformation Systems

In vitro systems provide controlled environments to study specific enzymatic reactions and cellular processes involved in drug metabolism.

Utilization of Human Liver Microsomal Preparations

Human liver microsomes (HLM) are subcellular fractions derived from liver cells that are rich in xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. HLM are instrumental in identifying the CYP isoforms responsible for the metabolism of various drug compounds and their metabolites. Studies involving HLM have established that warfarin (B611796) is metabolized to several hydroxywarfarin derivatives, including 4'-, 6-, 7-, and 8-hydroxywarfarin (B562547), primarily through oxidation drugbank.comsci-hub.senih.govnih.govjst.go.jp. While specific studies focusing solely on the formation of 3'-hydroxywarfarin (B1147397) in HLM are not extensively detailed in the literature, these preparations are fundamental for investigating the enzymatic pathways that could lead to its production, as they contain a broad spectrum of relevant CYP enzymes drugbank.comsci-hub.senih.govnih.govjst.go.jp.

Application of Recombinant Cytochrome P450 Enzymes for Specific Hydroxylation Studies

To pinpoint the exact CYP enzymes responsible for specific metabolic transformations, recombinant CYP enzymes are employed. These are individual CYP isoforms expressed in a heterologous system, allowing for the study of their specific catalytic activity towards a substrate. Warfarin metabolism is known to be stereoselective, with S-warfarin being more potent and primarily metabolized by CYP2C9 to 7-hydroxywarfarin (B562546) drugbank.comsci-hub.sepharmgkb.orgtandfonline.comnih.gov. R-warfarin, on the other hand, is metabolized by a broader range of CYPs, including CYP1A2, CYP3A4, CYP2C8, and CYP2C19, producing various hydroxylated metabolites drugbank.comsci-hub.senih.govpharmgkb.orgahajournals.orgnih.gov. While the specific CYP responsible for the 3'-hydroxylation of warfarin has not been as extensively characterized as other positions, recombinant CYP systems are the definitive tool for identifying the enzymes involved in the formation of all warfarin metabolites, including 3'-hydroxywarfarin, by testing each purified enzyme's ability to catalyze this specific reaction sci-hub.senih.govpharmgkb.orgtandfonline.com.

Microbial Biotransformation Models for Warfarin Metabolites

Microbial systems, particularly fungi, have emerged as powerful tools for mimicking mammalian drug metabolism due to the presence of conserved metabolic enzymes, including cytochrome P450-like monooxygenases. These models are advantageous for discovering novel metabolites and for producing them in sufficient quantities for structural characterization.

Cunninghamella elegans as a Model for Mammalian Metabolism

The fungus Cunninghamella elegans has been recognized as a valuable model for predicting mammalian drug metabolism, including that of warfarin nih.govnih.govresearchgate.net. This microorganism has demonstrated the capacity to produce a wide array of warfarin metabolites, mirroring those found in mammalian systems. Notably, studies have reported that Cunninghamella elegans can metabolize warfarin to produce the previously unreported metabolite, 3'-hydroxywarfarin nih.govnih.gov. This finding highlights the utility of C. elegans in identifying and characterizing metabolites that might be formed through mammalian metabolic pathways, thereby providing crucial insights into the biotransformation of warfarin.

Production of 3'-Hydroxy Warfarin in Microbial Systems

The successful identification and isolation of 3'-hydroxywarfarin from cultures of Cunninghamella elegans underscore its capability as a microbial system for producing this specific warfarin metabolite nih.govnih.gov. These studies involved characterizing the metabolite using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectral analysis (EI-MS, PMR), comparing it with synthetic standards. This microbial approach is vital for obtaining sufficient quantities of less abundant metabolites like 3'-hydroxywarfarin, which can then be used for further pharmacological and toxicological evaluations, or for detailed structural elucidation. Other microbial species, such as Aspergillus niger, have also been used to study warfarin metabolism, yielding different types of metabolites like α-diketones tandfonline.com.

Animal Models in Warfarin Metabolic Research

Animal models play a crucial role in elucidating the complex metabolic pathways of pharmaceutical compounds and xenobiotics. For warfarin, a widely used anticoagulant and rodenticide, understanding its biotransformation is essential for therapeutic efficacy and risk assessment. Rodent models, particularly rats, have been instrumental in characterizing the in vivo and in vitro metabolic fate of warfarin, including the formation and potential further metabolism of its key metabolites, such as this compound. These studies leverage various biological matrices and experimental setups to identify metabolites, elucidate enzymatic pathways, and understand species-specific differences in drug metabolism.

Rodent Models (e.g., Rat) for Investigating Warfarin Biotransformation Pathways

Rats serve as a valuable model organism for studying warfarin metabolism due to their well-characterized cytochrome P450 (CYP) enzyme systems and established protocols for in vitro and in vivo investigations. Research in rat models has identified numerous hydroxylated metabolites of warfarin, providing insights into the Phase I metabolic transformations. Furthermore, studies utilizing rat liver microsomes and hepatocytes have shed light on the enzymes responsible for these biotransformations and the subsequent Phase II conjugation pathways.

In Vivo Metabolic Profiling in Rats: In vivo studies in rats have confirmed that warfarin undergoes extensive metabolism, primarily through hydroxylation, leading to the formation of various metabolites that are subsequently excreted. Among the identified metabolites, this compound is recognized as a product of CYP-mediated hydroxylation, alongside other hydroxylated forms such as 4'-, 6-, 7-, 8-, and 10-hydroxy warfarin. These studies indicate that both the R- and S-enantiomers of warfarin are substrates for these metabolic enzymes, although stereoselectivity in metabolism has been observed for certain positions. For instance, the formation of 6-, 7-, and 8-hydroxy metabolites of warfarin has been shown to be stereoselective, favoring the R-enantiomer in rat liver microsomes, while 4'-hydroxylation was found to be non-stereoselective.

In Vitro Studies Using Rat Liver Microsomes and Hepatocytes: In vitro systems derived from rats, such as liver microsomes and primary hepatocytes, are critical for dissecting the specific enzymatic reactions involved in warfarin metabolism. Rat liver microsomes, rich in CYP enzymes, have been used to investigate the hydroxylation patterns of warfarin enantiomers. These studies have demonstrated that while various CYP isoforms contribute to warfarin metabolism, specific enzymes are preferentially involved in the formation of different hydroxylated metabolites. For example, while CYP2C9 is a major enzyme for S-warfarin metabolism in humans, studies in rats indicate a broader involvement of CYPs in the hydroxylation of both warfarin enantiomers, including the formation of this compound.

Primary rat hepatocytes have also been employed to study both Phase I and Phase II metabolic pathways. In these systems, 4'-, 6-, and 7-hydroxywarfarin have been identified as key Phase I metabolites. Subsequent Phase II metabolism involves conjugation of these hydroxylated metabolites, as well as the parent warfarin molecule. Glucuronidation is a predominant pathway for 4'-hydroxywarfarin (B562543), while 6-hydroxywarfarin (B562544) and warfarin itself are primarily conjugated via sulfation. 7-Hydroxywarfarin, however, undergoes both glucuronidation and sulfation. While direct studies detailing the Phase II metabolism of this compound in rat hepatocytes are less common in the reviewed literature, its formation via Phase I hydroxylation is well-established.

Key Research Findings and Metabolite Identification:

Research utilizing rat models has provided significant data on the metabolic landscape of warfarin. The identification of specific hydroxylated metabolites, including this compound, and the characterization of their formation via CYP enzymes are foundational to understanding warfarin's pharmacokinetics.

| Metabolite | Identification in Rat Studies | Primary Formation Pathway/Enzyme (if specified for rats) | Reference(s) |

| This compound | Identified | CYP-mediated hydroxylation (general) | wikipedia.org |

| 4'-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, not stereoselective | unl.edu, nih.gov, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 6-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, stereoselective for R-warfarin | unl.edu, nih.gov, sci-hub.se, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 7-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, stereoselective for R-warfarin | unl.edu, nih.gov, sci-hub.se, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 8-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, stereoselective for R-warfarin | unl.edu, nih.gov, sci-hub.se, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 10-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation | unl.edu, sci-hub.se, wikipedia.org, tandfonline.com |

Stereoselectivity in Rat Liver Microsomal Metabolism:

Studies comparing the metabolism of R- and S-warfarin enantiomers in rat liver microsomes highlight the stereoselective nature of certain hydroxylation reactions. This stereoselectivity is crucial for understanding the differential pharmacological activity and clearance of warfarin enantiomers.

| Hydroxylation Position | Stereoselectivity (R vs. S) | Key Enzymes Implicated (General/Rat) | Reference(s) |

| 4'-position | Not stereoselective | CYPs | tandfonline.com, nih.gov |

| 6-position | Stereoselective for R- | CYPs | tandfonline.com, nih.gov |

| 7-position | Stereoselective for R- | CYPs | tandfonline.com, nih.gov |

| 8-position | Stereoselective for R- | CYPs | tandfonline.com, nih.gov |

| 3'-position | Not specified for rats | CYP-mediated hydroxylation | wikipedia.org |

Phase II Conjugation of Warfarin Metabolites in Rat Hepatocytes:

Following Phase I hydroxylation, warfarin metabolites undergo Phase II conjugation, primarily glucuronidation and sulfation, to facilitate their excretion.

| Warfarin Metabolite | Predominant Conjugation Pathway | Secondary Conjugation Pathway | Reference(s) |

| 4'-Hydroxy Warfarin | Glucuronidation | N/A | nih.gov |

| 6-Hydroxy Warfarin | Sulfation | N/A | nih.gov |

| 7-Hydroxy Warfarin | Glucuronidation & Sulfation | N/A | nih.gov |

| Warfarin (parent) | Sulfation | N/A | nih.gov |

The use of rat models provides a robust framework for investigating the metabolic pathways of warfarin, contributing to a comprehensive understanding of how this compound is processed in biological systems.

Compound List:

Warfarin

this compound

4'-Hydroxy Warfarin

6-Hydroxy Warfarin

7-Hydroxy Warfarin

8-Hydroxy Warfarin

10-Hydroxy Warfarin

S-Warfarin

R-Warfarin##

Animal Models in Warfarin Metabolic Research

Animal models are indispensable tools for dissecting the metabolic fate of xenobiotics, including pharmaceuticals like warfarin. These models allow for the investigation of in vivo excretion and metabolism, as well as in vitro studies using isolated enzymes, cellular fractions, or primary cells to elucidate specific biotransformation pathways. Rodent models, particularly rats, have been extensively utilized to understand the complex metabolic transformations of warfarin, including the formation and subsequent processing of its various hydroxylated metabolites, such as this compound. The insights gained from these studies are crucial for predicting human metabolism, identifying potential drug-drug interactions, and understanding interspecies differences in drug response.

Rodent Models (e.g., Rat) for Investigating Warfarin Biotransformation Pathways

Rats are a cornerstone in the study of warfarin metabolism due to their well-established physiological and biochemical similarities to humans in certain metabolic aspects, coupled with the availability of robust experimental methodologies. Research employing rat models has successfully identified multiple hydroxylated metabolites of warfarin, providing a detailed map of Phase I biotransformation. Furthermore, in vitro systems derived from rat liver, such as microsomes and hepatocytes, have been instrumental in identifying the cytochrome P450 (CYP) enzymes responsible for these transformations and characterizing the subsequent Phase II conjugation pathways.

In Vivo Metabolic Profiling in Rats: In vivo studies in rats have demonstrated that warfarin undergoes extensive metabolism primarily through hydroxylation. This process leads to the formation of a range of metabolites, including this compound, which is generated via CYP-mediated hydroxylation. Other significant hydroxylated metabolites identified in rats include 4'-, 6-, 7-, 8-, and 10-hydroxy warfarin. These studies have also indicated that both the R- and S-enantiomers of warfarin are substrates for these metabolic enzymes, with evidence of stereoselectivity in the formation of certain hydroxylated metabolites. For instance, the hydroxylation at the 6-, 7-, and 8-positions of warfarin in rat liver microsomes has been observed to be stereoselective, favoring the R-enantiomer, whereas 4'-hydroxylation was found to be non-stereoselective.

In Vitro Studies Using Rat Liver Microsomes and Hepatocytes: In vitro models derived from rat liver, specifically liver microsomes and primary hepatocytes, are critical for pinpointing the enzymatic machinery involved in warfarin metabolism. Rat liver microsomes, which are rich in CYP enzymes, have been utilized to investigate the hydroxylation patterns of both R- and S-warfarin. These investigations reveal that while multiple CYP isoforms contribute to warfarin metabolism, specific enzymes play more prominent roles in the formation of particular hydroxylated metabolites. Although human studies often highlight CYP2C9's role in S-warfarin metabolism, research in rats suggests a broader spectrum of CYPs are involved in the hydroxylation of both warfarin enantiomers, including the pathway leading to this compound.

Primary rat hepatocytes have also been employed to study both Phase I and Phase II metabolic pathways. In these cellular systems, 4'-, 6-, and 7-hydroxywarfarin have been identified as key Phase I metabolites. The subsequent Phase II metabolism involves the conjugation of these hydroxylated products, as well as the parent warfarin molecule, to facilitate excretion. Glucuronidation is the predominant conjugation pathway for 4'-hydroxy warfarin, while 6-hydroxy warfarin and warfarin itself are primarily conjugated via sulfation. In contrast, 7-hydroxy warfarin undergoes both glucuronidation and sulfation. While detailed studies on the Phase II metabolism of this compound in rat hepatocytes are less frequently reported in the reviewed literature, its formation through Phase I hydroxylation is well-established.

Key Research Findings and Metabolite Identification:

Research utilizing rat models has provided substantial data on the metabolic profile of warfarin. The identification of specific hydroxylated metabolites, including this compound, and the characterization of their formation through CYP enzymes are fundamental to understanding warfarin's pharmacokinetic behavior.

| Metabolite | Identification in Rat Studies | Primary Formation Pathway/Enzyme (if specified for rats) | Reference(s) |

| This compound | Identified | CYP-mediated hydroxylation (general) | wikipedia.org |

| 4'-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, not stereoselective | unl.edu, nih.gov, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 6-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, stereoselective for R-warfarin | unl.edu, nih.gov, sci-hub.se, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 7-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, stereoselective for R-warfarin | unl.edu, nih.gov, sci-hub.se, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 8-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation, stereoselective for R-warfarin | unl.edu, nih.gov, sci-hub.se, wikipedia.org, tandfonline.com, nih.gov, tandfonline.com |

| 10-Hydroxy Warfarin | Identified | CYP-mediated hydroxylation | unl.edu, sci-hub.se, wikipedia.org, tandfonline.com |

Stereoselectivity in Rat Liver Microsomal Metabolism:

Studies comparing the metabolism of R- and S-warfarin enantiomers in rat liver microsomes highlight the stereoselective nature of certain hydroxylation reactions. This stereoselectivity is significant for understanding the differential pharmacological activity and clearance rates of warfarin enantiomers.

| Hydroxylation Position | Stereoselectivity (R vs. S) | Key Enzymes Implicated (General/Rat) | Reference(s) |

| 4'-position | Not stereoselective | CYPs | tandfonline.com, nih.gov |

| 6-position | Stereoselective for R- | CYPs | tandfonline.com, nih.gov |

| 7-position | Stereoselective for R- | CYPs | tandfonline.com, nih.gov |

| 8-position | Stereoselective for R- | CYPs | tandfonline.com, nih.gov |

| 3'-position | Not specified for rats | CYP-mediated hydroxylation | wikipedia.org |

Phase II Conjugation of Warfarin Metabolites in Rat Hepatocytes:

Following Phase I hydroxylation, warfarin metabolites undergo Phase II conjugation, primarily glucuronidation and sulfation, which are critical steps for their subsequent excretion from the body.

| Warfarin Metabolite | Predominant Conjugation Pathway | Secondary Conjugation Pathway | Reference(s) |

| 4'-Hydroxy Warfarin | Glucuronidation | N/A | nih.gov |

| 6-Hydroxy Warfarin | Sulfation | N/A | nih.gov |

| 7-Hydroxy Warfarin | Glucuronidation & Sulfation | N/A | nih.gov |

| Warfarin (parent) | Sulfation | N/A | nih.gov |

The utilization of rat models has provided a comprehensive understanding of warfarin's metabolic pathways, contributing significantly to the field of xenobiotic metabolism and drug development.

Compound List:

Warfarin

this compound

4'-Hydroxy Warfarin

6-Hydroxy Warfarin

7-Hydroxy Warfarin

8-Hydroxy Warfarin

10-Hydroxy Warfarin

S-Warfarin

R-Warfarin

Advanced Analytical Methodologies for 3 Hydroxy Warfarin Research

Mass Spectrometry (MS) Detection Strategies in Metabolite Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a powerful platform for the analysis of volatile and semi-volatile compounds, including derivatized warfarin (B611796) metabolites. Studies have explored GC-MS/MS for quantifying warfarin and its hydroxylated metabolites, often requiring derivatization to enhance volatility and thermal stability nih.govresearchgate.net. For instance, derivatization agents like m-TFPTAH (trimethyl-3-trifluoromethyl phenyl ammonium (B1175870) hydroxide) have been employed to prepare analytes for GC-EI-MS/MS analysis nih.govresearchgate.net. This technique allows for sensitive detection and selective quantification using multiple reaction monitoring (MRM) researchgate.net. Research has demonstrated linear working ranges for such methods, with detection limits in the range of 18.7 to 67.0 ng/mL for various hydroxylated warfarin species nih.govresearchgate.net. The accuracy of GC-MS/MS methods, evaluated through recovery studies and comparison to nominal values, has shown promising results, with reported accuracies often within 90-103% nih.govresearchgate.net.

Application of High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QToF-MS)

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QToF-MS) provides high mass accuracy and resolution, enabling precise identification and structural elucidation of metabolites, including 3'-Hydroxy Warfarin. This technique is particularly valuable for characterizing complex mixtures and identifying unknown compounds. Studies utilizing HR-QToF-MS, often coupled with liquid chromatography (LC), have focused on the stereospecific analysis of warfarin metabolites tandfonline.comresearchgate.netresearchgate.net. These methods can achieve simultaneous identification and quantification of hydroxywarfarin enantiomeric pairs, offering limits of detection (LOD) in the range of 0.5–2.5 ng/mL and limits of quantification (LOQ) between 1–5 ng/mL tandfonline.com. HR-QToF-MS has also been employed to investigate fragmentation pathways of derivatized warfarin metabolites, providing detailed structural information that aids in their definitive identification researchgate.netresearchgate.net.

Differential Mobility Spectrometry (DMS) Interface in LC-MS/MS for Enhanced Selectivity

Differential Mobility Spectrometry (DMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an additional dimension of separation, significantly enhancing selectivity and sensitivity for complex sample matrices. This hyphenated technique is particularly beneficial for resolving isobaric compounds or isomers that may co-elute chromatographically. Research comparing LC-MS/MS QTrap with LC-MS/MS incorporating a DMS interface for warfarin metabolites has shown that DMS can improve selectivity and sensitivity nih.govresearchgate.net. While a standard LC-MS/MS QTrap method achieved LOQs in the range of 1–3 nM for hydroxylated warfarin metabolites, the DMS interface method reported LOQs of 100 nM, albeit with a substantially reduced run time of 2.8 minutes compared to 22 minutes for the QTrap method nih.govresearchgate.net. This suggests that DMS can be a valuable tool for rapid screening or when high throughput is prioritized, though it may impact the ultimate LOQ achievable.

Quantitative Analysis and Method Validation for Research Purposes

Rigorous method validation is paramount for ensuring the accuracy, precision, and reliability of quantitative data generated for this compound. This involves developing and validating calibration curves, assessing accuracy and precision, and determining the limits of quantification (LOQ) and detection (LOD).

Development of Calibration Curves and Assessment of Linearity

The development of calibration curves is a cornerstone of quantitative bioanalysis. For this compound, calibration curves are typically generated by analyzing a series of known concentrations of the analyte, often prepared in a biological matrix similar to the samples being analyzed nih.govnih.govresearchgate.net. These curves establish the relationship between the analyte concentration and the instrument's response, usually expressed as peak area or peak area ratio to an internal standard nih.govnih.govresearchgate.netresearchgate.net. Linearity is assessed by plotting these concentrations against their corresponding responses and evaluating the correlation coefficient (r²). Studies have demonstrated excellent linearity for warfarin and its metabolites, with r² values consistently above 0.990 over wide concentration ranges, such as 0.01–25 µg/mL or 1–1000 ng/mL nih.govsrce.hrplos.orgmdpi.compjps.pk. Various regression models, including linear regression with weighting (e.g., 1/x²), are employed to best fit the data nih.govresearchgate.net.

Table 1: Representative Calibration Curve and Linearity Data for Warfarin Metabolites

| Analyte(s) | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |

| Warfarin enantiomers | 10.0–8000 | Linear (1/x²) | > 0.99 | nih.govmdpi.comnih.gov |

| 7-, 10(R)-OH-warfarin | 1.00–800 | Linear (1/x²) | > 0.99 | nih.govmdpi.comnih.gov |

| Warfarin & 7-OH-warfarin | 0.01–25.0 | Linear | 0.998 (Warfarin), 0.996 (7-OH-W) | srce.hr |

| Warfarin & 3'-OH-warfarin | Not specified | Linear | 0.9985 (Warfarin), 0.9998 (3'-OH-W) | nih.gov |

| Warfarin & Hydroxywarfarin | 1–1000 | Linear | > 0.991 | nih.gov |

| Warfarin & Hydroxywarfarin | 2–500 | Linear | > 0.990 | jst.go.jp |

| Warfarin & Hydroxywarfarin | 12.5–2500 | Linear (y=ax+b) | 0.999 (S-WF), 0.999 (R-WF) | pjps.pk |

Evaluation of Accuracy and Precision of Analytical Methods

Accuracy and precision are critical parameters for method validation, ensuring that the results are close to the true value and reproducible. Accuracy is typically assessed by measuring the percent recovery or percent relative error (%RE) of spiked quality control (QC) samples at different concentration levels. Precision is evaluated by the percent coefficient of variation (%CV) or percent relative standard deviation (%RSD) of replicate measurements. For bioanalytical methods to be considered acceptable, accuracy (%RE) should generally fall within ±15% of the nominal value (or ±20% at the LOQ), and precision (%CV or %RSD) should not exceed 15% (or 20% at the LOQ) nih.govaustinpublishinggroup.com. Studies have reported satisfactory accuracy and precision for warfarin and its metabolites, with %RSD values often below 15% and accuracy within acceptable limits across various methods, including LC-MS/MS and HPLC nih.govsrce.hrmdpi.compjps.pknih.govnih.govjst.go.jpnih.govnih.govnih.govaustinpublishinggroup.com.

Table 2: Representative Accuracy and Precision Data for Warfarin Metabolite Analysis

| Parameter | Acceptable Range | Example Findings for Warfarin Metabolites | Reference |

| Accuracy (%RE) | ±15% (±20% at LOQ) | Within ±15% of nominal values | nih.govaustinpublishinggroup.com |

| 93.7%-113.8% | nih.gov | ||

| 92-107% | who.int | ||

| Precision (%CV) | ≤15% (≤20% at LOQ) | ≤15% | nih.govaustinpublishinggroup.com |

| ≤12.1% | nih.gov | ||

| 0.8-14.6% | who.int | ||

| <6.9% (enantiomers), <8.9% (metabolites) | nih.gov |

Determination of Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably measured with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, though not necessarily quantified with high accuracy. These limits are crucial for determining the sensitivity of an analytical method. For warfarin and its metabolites, LOQ values have been reported across a range, typically from as low as 0.04 ng/mL for some metabolites using LC-MS/MS austinpublishinggroup.com to 10.0 ng/mL or higher for GC-MS/MS methods nih.govresearchgate.netnih.gov. LOD values are generally lower than LOQ values, often determined by a signal-to-noise ratio of 3:1, while LOQ is typically set at a signal-to-noise ratio of 10:1 or based on specific precision and accuracy criteria nih.govplos.orgaustinpublishinggroup.comrsc.org.

Table 3: Representative LOQ and LOD Values for Warfarin Metabolite Analysis

| Analyte(s) | LOQ Range (ng/mL) | LOD Range (ng/mL) | Method Type | Reference |

| Warfarin | 10.0 | Not specified | LC-MS/MS | nih.govmdpi.comnih.gov |

| 7-, 10(R)-OH-warfarin | 1.0 | Not specified | LC-MS/MS | nih.govmdpi.comnih.gov |

| Warfarin & 7-OH-warfarin | 0.01 | Not specified | HPLC-FLD | srce.hr |

| Warfarin & Hydroxywarfarin | 1–5 | 0.5–2.5 | LC-MS/MS | tandfonline.com |

| Warfarin & Hydroxywarfarin | 1–3 | Not specified | LC-MS/MS | nih.govresearchgate.net |

| Warfarin enantiomers | 12.5 | 6 | HPLC | pjps.pkwho.int |

| R-WF, S-WF | 62.01–62.04 | 18.6–18.61 | HPLC-FLD | nih.gov |

| Warfarin & Hydroxywarfarin | 0.04–0.08 | 0.04–0.08 | HPLC-MS/MS | austinpublishinggroup.com |

| Warfarin & Hydroxywarfarin | 0.2–0.8 | 0.1–0.2 | Various | rsc.org |

| Warfarin & Hydroxywarfarin | 18.7–218.2 | 18.7–67.0 | GC-MS/MS | nih.govresearchgate.net |

Compound List:

Warfarin

this compound (3'-OH-Warfarin)

4'-Hydroxy Warfarin (4'-OH-Warfarin)

6-Hydroxy Warfarin (6-OH-Warfarin)

7-Hydroxy Warfarin (7-OH-Warfarin)

8-Hydroxy Warfarin (8-OH-Warfarin)

10-Hydroxy Warfarin (10-OH-Warfarin)

(9R;10S)-10-Hydroxywarfarin

S-Warfarin

R-Warfarin

S-7-Hydroxywarfarin

R-7-Hydroxywarfarin

S-10(R)-OH-warfarin

R-10(R)-OH-warfarin

4'-Me-O-WAR (4'-Methoxy Warfarin)

5-Me-O-WAR (5-Methoxy Warfarin)

6-Me-O-WAR (6-Methoxy Warfarin)

7-Me-O-WAR (7-Methoxy Warfarin)

8-Me-O-WAR (8-Methoxy Warfarin)

Warfarin alcohols (general term)

RR/SS-warfarin alcohols

RS/SR-warfarin alcohols

Dehydrowarfarin

7-hydroxycoumarin (Internal Standard)

Coumatetralyl (Internal Standard)

Sample Preparation Techniques for Metabolite Extraction and Purification

Effective sample preparation is a critical prerequisite for the successful analysis of this compound and its metabolites in biological matrices like plasma. These techniques aim to remove interfering substances, such as proteins and lipids, and to concentrate the analytes of interest, thereby enhancing the sensitivity and reliability of downstream analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Protein Precipitation Methods

Protein precipitation is a widely adopted, straightforward, and rapid sample preparation technique for biological fluids. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to the biological sample. This agent causes proteins to denature and aggregate, forming a precipitate that can be separated from the supernatant containing the analytes.

Methodology and Findings: Commonly, protein precipitation for warfarin metabolite analysis involves adding a mixture of acetonitrile (B52724) and an acidic component (e.g., formic acid or hydrochloric acid) to plasma samples. For instance, a typical protocol involves mixing 100 µL of plasma with 300 µL of 1% formic acid in acetonitrile. After vortexing to ensure thorough mixing and protein denaturation, the sample is centrifuged at high speed (e.g., 15,000 rpm) to pellet the precipitated proteins sigmaaldrich.comsigmaaldrich.com. The clear supernatant, containing the extracted analytes, is then collected for analysis.

While efficient in removing proteins, protein precipitation can sometimes lead to co-elution of residual matrix components, such as phospholipids, with the target analytes. This can cause matrix effects, leading to ion suppression or enhancement in mass spectrometry, and can also contribute to mass spectrometer source fouling, reducing instrument uptime and sensitivity sigmaaldrich.comsigmaaldrich.com. Despite these potential drawbacks, protein precipitation has been successfully applied in various studies, demonstrating good recovery and precision for warfarin and its metabolites, with intra-day and inter-day coefficients of variation (CV) often below 10% jst.go.jpresearchgate.netresearchgate.net.

Typical Protein Precipitation Procedures:

| Method Description | Sample Volume | Precipitants | Key Findings/Limitations | Typical Recovery | Precision (CV) |

| Acetonitrile-based precipitation | 50-100 µL | Acetonitrile, Formic Acid (1%) / HCl | Rapid, simple. Potential for matrix fouling and phospholipid interference. Can lead to decreasing analyte response due to matrix effects sigmaaldrich.comsigmaaldrich.com. | 82.9-96.9% researchgate.net | < 9.0% jst.go.jpresearchgate.net |

| Methanol-water precipitation | 50 µL | Methanol-water (7:1, v/v) | Used as an alternative to SPE/LLE. Supernatants are evaporated and reconstituted nih.gov. | Not specified | Not specified |

| Acid/Acetonitrile precipitation | 0.05 mL | Hydrochloric acid/Acetonitrile | Simple method. No significant interference observed in some applications jst.go.jp. | Not specified | < 9.0% jst.go.jp |

Solid-Phase Extraction (SPE) Procedures

Solid-phase extraction (SPE) is a more selective and often more powerful sample preparation technique compared to protein precipitation. It utilizes a solid sorbent material packed into a cartridge or disk to selectively retain analytes while allowing matrix components to pass through, or vice versa. This process typically involves conditioning the sorbent, loading the sample, washing away interfering substances, and finally eluting the purified analytes with an appropriate solvent.

Methodology and Findings: SPE methods for warfarin and its metabolites commonly employ C18 (octadecylsilane) bonded silica (B1680970) cartridges, which are effective for retaining relatively non-polar compounds like warfarin and its hydroxylated derivatives researchgate.netnyc.govjyoungpharm.orgnih.gov. A typical SPE procedure involves conditioning the C18 cartridge with an organic solvent (e.g., methanol) and then an aqueous buffer, followed by loading the prepared plasma sample. After washing the cartridge with a suitable solvent to remove unbound impurities, the retained analytes are eluted using a stronger organic solvent, such as acetonitrile jyoungpharm.org. The eluate is then evaporated to dryness and reconstituted in a mobile phase compatible with the analytical instrument.

SPE offers advantages in terms of reducing matrix effects and improving analyte recovery and purity, which is particularly beneficial for trace-level analysis or when dealing with complex biological matrices bam.de. Studies have reported high recoveries for warfarin and its metabolites using SPE, often exceeding 90% researchgate.netjyoungpharm.orgnih.gov. For instance, recovery rates of 86-103.8% have been achieved, with lower limits of quantification (LLOQ) for metabolites as low as 12.5 ng/mL researchgate.net. While SPE can be more time-consuming and may require more optimization than protein precipitation, its enhanced selectivity often translates to more robust and sensitive analytical methods, making it a preferred choice for complex pharmacokinetic studies or when high sample purity is paramount nih.gov.

Typical Solid-Phase Extraction (SPE) Procedures:

| Method Description | Sorbent Type | Eluent Example | Key Findings/Limitations | Typical Recovery | Linearity Range | LLOQ Example (Metabolites) |

| C18 Cartridge Extraction | C18 | Acetonitrile | High recovery (>85%), good linearity. Can be more time-consuming but offers better selectivity and reduced matrix effects compared to protein precipitation researchgate.netjyoungpharm.orgnih.govbam.de. | 85-99% researchgate.netjyoungpharm.orgnih.gov | 0.1-5 µg/mL jyoungpharm.org | 12.5 ng/mL researchgate.net |

| Semi-permeable Surface Guard Column Extraction | Semi-permeable | Not specified | Used for isolation of warfarin from plasma/serum researchgate.net. | Not specified | Not specified | Not specified |

| SPE for GC-MS/MS | Not specified | Not specified | Used for enrichment of target analytes prior to GC-MS/MS analysis, offering an alternative to LC-MS bam.de. | Not specified | Not specified | Not specified |

| SPE for Warfarin and other analytes (e.g., Ibuprofen) | Not specified | Organic solvent (e.g., acetonitrile) | Used for extraction from various biological specimens; involves binding to sorbent, washing, and elution. Can be variable if columns require preparation nyc.gov. | Not specified | Not specified | Not specified |

Compound List:

Warfarin

this compound

R-warfarin

S-warfarin

Coumatetralyl

Ibuprofen

Naproxen

Ketoprofen

Quercetin

Warfarin-d5

7-hydroxy warfarin

4'-O-Me-warfarin

(9R;10S)-10-OH-warfarin

S-7-OH-warfarin

(9R;10S)-10-OH-warfarin

p-ClWAR

Future Research Directions in 3 Hydroxy Warfarin Metabolism

Elucidation of Undiscovered or Minor Metabolic Pathways

While major CYP-mediated hydroxylation pathways are relatively well-characterized, the existence of minor or previously undiscovered metabolic routes for warfarin (B611796) and its metabolites, including 3'-Hydroxy Warfarin, remains an area for exploration nih.govfrontiersin.org. Research could focus on:

Alternative Pathways: Investigating non-CYP mediated pathways, such as reductive elimination or conjugation reactions (Phase II metabolism), for warfarin metabolites. For instance, studies have explored the reduction of hydroxywarfarin metabolites, suggesting potential competing pathways for elimination that could impact metabolite half-lives and activity frontiersin.org.

Microbial and In Vitro Models: Further utilizing microbial systems like Cunninghamella elegans or advanced in vitro human liver models (e.g., organoids, microsomes from specific cell lines) to uncover novel metabolic transformations that may not be readily apparent in vivo nih.gov.

Comprehensive Understanding of Inter-Enzyme Interactions in Metabolism

The metabolism of warfarin involves multiple CYP enzymes, which can interact through substrate competition, enzyme induction, or inhibition. A deeper understanding of these inter-enzyme dynamics is crucial for predicting metabolic outcomes, especially in the context of polypharmacy.

Cross-talk Between CYP Isoforms: Investigating how the activity of CYP2C9, the primary enzyme for this compound formation, is affected by other CYP enzymes that metabolize warfarin or co-administered drugs. For example, understanding if induction or inhibition of CYP1A2 or CYP3A4 can indirectly influence this compound levels.

Metabolite-Mediated Interactions: Exploring whether metabolites like this compound themselves can modulate the activity of other metabolizing enzymes, thereby creating feedback loops or complex drug-drug interaction scenarios.

Development of Novel Research Models for Complex Metabolic Interactions

Traditional in vitro and in vivo models have limitations in fully recapitulating the complexity of human drug metabolism and pharmacogenetics. The development and application of novel research models are essential for advancing our understanding of this compound metabolism.

Organ-on-a-Chip and Microphysiological Systems: Employing advanced microphysiological systems that mimic human liver function, including the interplay of hepatocytes, Kupffer cells, and sinusoidal endothelial cells, could provide more physiologically relevant data on warfarin metabolism and metabolite formation.

Genetically Engineered Cell Lines and Organoids: Utilizing cell lines engineered to express specific combinations of human CYP enzymes and transporters, or developing patient-derived induced pluripotent stem cell (iPSC)-based liver organoids with specific genetic backgrounds, can offer personalized insights into metabolic pathways.

Computational Modeling and Systems Biology: Integrating experimental data with computational approaches, such as physiologically based pharmacokinetic (PBPK) modeling and systems biology analyses, can help simulate complex metabolic networks, predict metabolite profiles under various conditions (e.g., genetic variations, drug interactions), and guide experimental design.

By pursuing these research directions, a more precise understanding of this compound's role in warfarin's pharmacokinetics and pharmacodynamics can be achieved, ultimately contributing to safer and more effective anticoagulant therapy.

Compound Name List:

Warfarin

this compound

R-warfarin

S-warfarin

4'-Hydroxy Warfarin

6-Hydroxy Warfarin

7-Hydroxy Warfarin

8-Hydroxy Warfarin

10-Hydroxy Warfarin

Warfarin alcohols

Dehydrowarfarin

Q & A

What analytical methodologies are recommended for quantifying 3'-Hydroxy Warfarin in biological samples, and how can inter-laboratory variability be minimized?

Basic Research Question

To quantify this compound (a minor metabolite of warfarin), high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. This method allows precise detection even at low plasma concentrations. For example, inter-day and intra-day validation protocols, as outlined for 7-hydroxy warfarin (Table 3 in ), should be adapted, including calibration curves spanning 1–500 ng/mL and quality controls at low, medium, and high concentrations . To minimize variability, standardized protocols for sample preparation (e.g., protein precipitation with acetonitrile) and internal standards (e.g deuterated analogs) are critical.

Which cytochrome P450 (CYP) isoforms are primarily responsible for the metabolism of warfarin to this compound, and how can this be experimentally validated?

Advanced Research Question

While CYP2C9 is the dominant enzyme for (S)-warfarin 7-hydroxylation ( ), the formation of this compound may involve alternative isoforms such as CYP3A4 or CYP1A2. To identify responsible enzymes, use cDNA-expressed human CYP isoforms in vitro. Incubate racemic warfarin with individual CYP isoforms (e.g., CYP2C9, 3A4, 1A2) and quantify this compound using LC-MS/MS. Kinetic parameters (Km, Vmax) should be compared to liver microsomal data to confirm relevance . Competitive inhibition assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can further validate contributions.

How do genetic polymorphisms in CYP2C9 and VKORC1 influence the pharmacokinetics of this compound, and what study designs address confounding factors?

Advanced Research Question

Genetic variants like CYP2C9*2/*3 reduce warfarin metabolism, potentially altering this compound levels. A retrospective cohort study design, as in , can correlate genotype (via PCR-fluorescent probes) with metabolite concentrations in patients stabilized on warfarin. Adjust for covariates like age, BMI, and concomitant medications. Meta-analyses ( ) highlight the need for stratified analyses by ethnicity, as allele frequencies (e.g., VKORC1-1639G>A) vary globally. Advanced modeling (e.g., nonlinear mixed-effects pharmacokinetics) can isolate genetic effects on metabolite formation .

What experimental approaches are used to assess drug-drug interactions affecting this compound formation?

Advanced Research Question

To evaluate interactions, co-incubate warfarin with suspected drugs (e.g., sulfonylureas, antifungals) in human liver microsomes or hepatocytes. Monitor this compound production via LC-MS/MS. For clinical relevance, use a pharmacokinetic-pharmacodynamic (PK-PD) model to simulate changes in metabolite levels and INR response. ’s retrospective cohort design (adjusting for time-varying confounders) can be adapted to assess real-world interaction risks. In vitro-in vivo extrapolation (IVIVE) models are critical for predicting clinical outcomes .

What methodological challenges arise in distinguishing this compound from other hydroxylated metabolites, and how are these resolved?

Basic Research Question

Chromatographic separation of structurally similar metabolites (e.g., 3'-, 4'-, 6-, 7-, and 8-hydroxy warfarin) requires optimized mobile phases (e.g., gradient elution with 0.1% formic acid in acetonitrile/water) and high-resolution mass spectrometry. ’s emphasis on stereospecific analysis (e.g., enantiomer-specific binding to albumin) suggests using chiral columns to resolve (R)- and (S)-3'-Hydroxy Warfarin. Method validation must include specificity tests against all known warfarin metabolites to avoid cross-reactivity .

How does this compound’s protein binding affect its pharmacokinetic and pharmacodynamic properties compared to the parent drug?

Advanced Research Question

Human serum albumin (HSA) binding, as studied for warfarin enantiomers ( ), likely influences this compound’s distribution and clearance. Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions. Crystal structure analysis (e.g., HSA-warfarin complexes in ) can identify binding pockets for this compound. Pharmacodynamic studies in vitro (e.g., thrombin generation assays) should compare anticoagulant activity of free vs. protein-bound metabolite .

What in vivo models are suitable for studying this compound’s role in warfarin resistance or toxicity?

Advanced Research Question

Generate CYP2C9-humanized mice to assess this compound’s contribution to warfarin resistance. Compare metabolite accumulation in wild-type vs. transgenic models. For toxicity studies, dose rats with synthetic this compound and monitor hepatic/renal biomarkers. ’s approach (linking CYP4F2 variants to dose variability) can be extended to correlate metabolite levels with bleeding risk in genotyped populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.